molecular formula C6H6N2O3 B1356298 4-Amino-6-hydroxynicotinic acid CAS No. 85145-48-8

4-Amino-6-hydroxynicotinic acid

Cat. No.: B1356298
CAS No.: 85145-48-8
M. Wt: 154.12 g/mol
InChI Key: IBGMXBPYONRWJW-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxynicotinic acid is a heterocyclic compound that belongs to the class of pyridine derivatives. It is a derivative of nicotinic acid and has been extensively studied for its biological activity and potential therapeutic applications. The compound’s structure includes a six-membered ring with nitrogen and oxygen atoms, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxynicotinic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Another method involves the reductive amination of α-keto acids with ammonia and a reducing agent .

Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes. For instance, the enzyme nicotinic acid dehydrogenase can convert nicotinic acid into 6-hydroxynicotinic acid, which can then be further modified to produce this compound . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-hydroxynicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-6-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: It has potential therapeutic applications, including the development of weight loss medications and enzyme inhibitors.

    Industry: The compound is used in the production of chemical pesticides and modified electrodes for electrochemical applications.

Mechanism of Action

The mechanism of action of 4-Amino-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to transcriptional regulators associated with nicotinic acid metabolism, thereby exerting control over the breakdown of nicotinic acid . This regulatory function is crucial in various biochemical processes and therapeutic applications.

Comparison with Similar Compounds

    6-Hydroxynicotinic Acid: Shares a similar structure but lacks the amino group at the 4-position.

    Nicotinic Acid: The parent compound from which 4-Amino-6-hydroxynicotinic acid is derived.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-amino-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,10,11)(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGMXBPYONRWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574749
Record name 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85145-48-8
Record name 4-Amino-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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